2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the ribosomal synthesis of PCSK9 , a lipid regulator . PCSK9 is a protein that plays a crucial role in regulating the amount of cholesterol in the body.
Mode of Action
The compound acts as an inhibitor of the ribosomal synthesis of PCSK9 . By inhibiting the synthesis of PCSK9, the compound can effectively reduce the amount of cholesterol in the body.
Pharmacokinetics
It is described as a liver-targeted drug candidate , suggesting that it may be primarily metabolized in the liver and could have a significant impact on its bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of PCSK9 synthesis . This leads to a decrease in cholesterol levels in the body. The cellular effects of this action are likely to be complex and could involve changes in the function of various cell types, particularly those involved in lipid metabolism.
Properties
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-11-20-7-4-17(15)22-8-5-13(6-9-22)12-23-18(24)10-14-2-1-3-16(14)21-23/h4,7,10-11,13H,1-3,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFPJOSWUICHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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